2,7-Dinitropyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene, 2,7-dinitro- is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. The compound is characterized by the presence of two nitro groups at the 2 and 7 positions of the pyrene ring. These nitro groups significantly alter the chemical and physical properties of the parent pyrene molecule, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dinitro-pyrene typically involves the nitration of pyrene. One common method is the reaction of pyrene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 2 and 7 positions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of 2,7-dinitro-pyrene follows similar principles but on a larger scale. The process involves the use of industrial-grade nitrating agents and large-scale reactors to handle the exothermic nature of the nitration reaction. The product is then subjected to industrial purification processes to achieve the desired purity levels .
Types of Reactions:
Oxidation: 2,7-dinitro-pyrene can undergo oxidation reactions, often leading to the formation of pyrene-2,7-dicarboxylic acid under strong oxidizing conditions.
Reduction: The nitro groups in 2,7-dinitro-pyrene can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pyrene-2,7-dicarboxylic acid.
Reduction: 2,7-diamino-pyrene.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Scientific Research Applications
2,7-dinitro-pyrene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other functionalized pyrene derivatives. Its unique electronic properties make it useful in the study of photophysical phenomena.
Biology: Investigated for its potential interactions with biological macromolecules due to its planar structure and ability to intercalate with DNA.
Medicine: Explored for its potential use in drug delivery systems and as a building block for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2,7-dinitro-pyrene is largely dependent on its chemical structure. The nitro groups can participate in various chemical reactions, altering the electronic distribution within the molecule. This can affect its interaction with other molecules, including biological targets. For example, the compound’s ability to intercalate with DNA can disrupt normal cellular processes, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
2,7-diamino-pyrene: Similar structure but with amino groups instead of nitro groups.
2,7-dibromo-pyrene: Contains bromine atoms at the 2 and 7 positions.
2,7-dihydroxy-pyrene: Features hydroxyl groups at the 2 and 7 positions.
Uniqueness: 2,7-dinitro-pyrene is unique due to the presence of nitro groups, which impart distinct electronic and chemical properties. These properties make it particularly useful in applications requiring strong electron-withdrawing groups, such as in the development of organic electronic materials and in studies of electron transfer processes .
Properties
CAS No. |
117929-15-4 |
---|---|
Molecular Formula |
C16H8N2O4 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
2,7-dinitropyrene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H |
InChI Key |
UTESMPAHZRAKMZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
117929-15-4 |
Synonyms |
2,7-DINITROPYRENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.